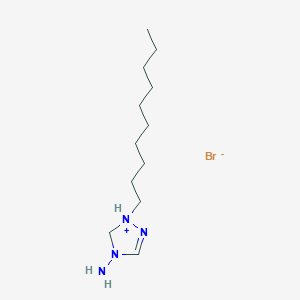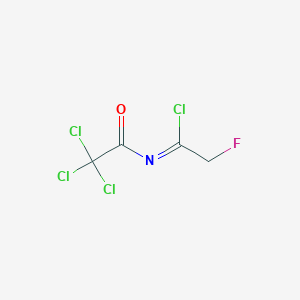
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is a chemical compound with the molecular formula C4H2Cl4FNO. It is characterized by the presence of both fluoro and trichloroacetyl groups, making it a unique reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- typically involves the reaction of trichloroacetyl chloride with a fluoro-substituted ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Addition Reactions: The fluoro and trichloroacetyl groups can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield a substituted amide, while reaction with an alcohol can produce an ester .
Wissenschaftliche Forschungsanwendungen
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The fluoro and trichloroacetyl groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanimidoyl chloride, 2,2,2-trifluoro-N-phenyl-: Similar in structure but with a phenyl group instead of a trichloroacetyl group.
Ethanimidoyl chloride, 2,2,2-trifluoro-N-(trichloroacetyl)-: Contains a trifluoro group instead of a fluoro group.
Uniqueness
Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is unique due to the combination of fluoro and trichloroacetyl groups, which impart distinct reactivity and properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
501953-91-9 |
|---|---|
Molekularformel |
C4H2Cl4FNO |
Molekulargewicht |
240.9 g/mol |
IUPAC-Name |
2-fluoro-N-(2,2,2-trichloroacetyl)ethanimidoyl chloride |
InChI |
InChI=1S/C4H2Cl4FNO/c5-2(1-9)10-3(11)4(6,7)8/h1H2 |
InChI-Schlüssel |
DTMYUOBBMVAJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=NC(=O)C(Cl)(Cl)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



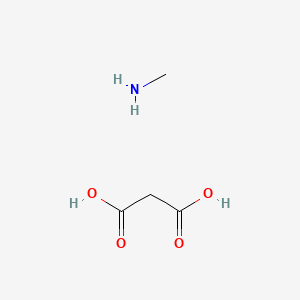
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

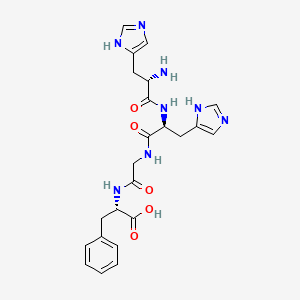
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)


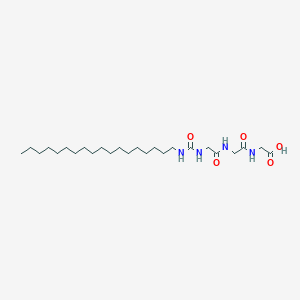
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)

